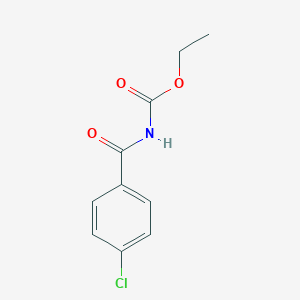

Ethyl 4-chlorobenzoylcarbamate

Description

Ethyl 4-chlorobenzoylcarbamate (C${10}$H${10}$ClNO$_3$) is a carbamate derivative characterized by a 4-chlorobenzoyl group attached to an ethyl carbamate backbone. It is synthesized via catalytic methods, such as silica sulfuric acid-mediated reactions, yielding a white crystalline solid with a melting point of 105–106°C . Key spectroscopic data include:

- IR (KBr): Peaks at 3251 cm$^{-1}$ (N–H stretch), 1758 cm$^{-1}$ (carbamate C=O), and 1742 cm$^{-1}$ (benzoyl C=O).

- $^1$H-NMR (CDCl$3$): δ 8.10 (s, 1H, NH), δ 7.82–7.49 (m, 4H, aromatic protons), δ 4.26 (q, 2H, –OCH$2$CH$3$), δ 1.32 (t, 3H, –CH$3$) . Its elemental composition (C 52.76%, H 4.43%) aligns with theoretical values, confirming purity . This compound is utilized in organic synthesis and pharmaceutical research, particularly as a precursor for heterocyclic compounds or bioactive agents. Synonyms include NSC39590 and MFCD00204045, reflecting its diverse industrial and academic applications .

Properties

Molecular Formula |

C10H10ClNO3 |

|---|---|

Molecular Weight |

227.64 g/mol |

IUPAC Name |

ethyl N-(4-chlorobenzoyl)carbamate |

InChI |

InChI=1S/C10H10ClNO3/c1-2-15-10(14)12-9(13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,14) |

InChI Key |

DREWEXLXJIRFQG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC(=O)C1=CC=C(C=C1)Cl |

Canonical SMILES |

CCOC(=O)NC(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-chlorobenzoylcarbamate belongs to a broader class of substituted ethyl benzoates and carbamates. Below is a detailed comparison with analogous compounds (Table 1) and their distinguishing features:

Table 1: Structural and Functional Comparison

| Compound Name | Key Substituents/Functional Groups | Structural Differences vs. This compound | Potential Applications |

|---|---|---|---|

| This compound | –NH–CO–O–, 4-Cl–C$6$H$4$–CO– | Reference compound | Pharmaceutical intermediates |

| Ethyl 4-chlorobenzoyl formate | –O–CO–O–, 4-Cl–C$6$H$4$–CO– | Formate ester replaces carbamate | Polymer additives |

| Ethyl 4-chlorocinnamate | –CH=CH–CO–O–, 4-Cl–C$6$H$4$– | Cinnamate backbone with conjugated double bond | UV stabilizers, fragrances |

| Ethyl 4-fluorobenzoate | –CO–O–, 4-F–C$6$H$4$– | Fluorine substituent instead of chlorine | Agrochemical synthesis |

| Ethyl 4-cyano-3-hydroxy-thiophene | –CN, –OH, thiophene ring | Heterocyclic core with polar groups | Anticancer agents, electronics |

Key Observations :

Functional Group Influence :

- The carbamate group (–NH–CO–O–) in this compound enhances hydrogen-bonding capacity compared to ester derivatives like Ethyl 4-chlorobenzoyl formate (–O–CO–O–). This impacts solubility and reactivity in nucleophilic substitutions .

- Chlorine vs. Fluorine : Ethyl 4-fluorobenzoate exhibits lower steric hindrance and higher electronegativity than the chloro analog, altering its metabolic stability and interaction with biological targets .

Aromatic vs. Heterocyclic Systems: Compounds with thiophene (e.g., Ethyl 4-cyano-3-hydroxy-thiophene-2-carboxylate) or pyrimidine cores (e.g., Ethyl 4-chloropyrimidine-5-carboxylate) demonstrate enhanced π-stacking and electronic properties, making them suitable for materials science or kinase inhibition studies .

Biological Activity :

- This compound’s carbamate moiety is associated with protease inhibition and antimicrobial activity, whereas cinnamate derivatives (e.g., Ethyl 4-chlorocinnamate) are explored for antifungal properties due to their conjugated systems .

Synthetic Utility :

- This compound serves as a versatile intermediate for synthesizing urea derivatives or heterocycles via nucleophilic acyl substitution. In contrast, Ethyl 4-iodobenzoate is preferred for cross-coupling reactions (e.g., Suzuki-Miyaura) due to its iodine substituent .

Q & A

Q. What are the standard synthetic protocols for Ethyl 4-chlorobenzoylcarbamate, and how can reaction conditions be optimized?

this compound is typically synthesized via condensation reactions between 4-chlorobenzoyl chloride and ethyl carbamate. A heterogenous catalyst like silica sulfuric acid (SSA) can improve yield and reduce side reactions. Key parameters include maintaining anhydrous conditions, using a molar ratio of 1:1.2 (carbamate to acyl chloride), and refluxing in dichloromethane at 40–50°C for 4–6 hours. Post-reaction, purification via recrystallization from ethanol/water mixtures enhances purity. Optimization involves adjusting catalyst loading (5–10% w/w) and monitoring reaction progress by TLC .

Q. How is this compound characterized spectroscopically?

Structural confirmation relies on:

- IR spectroscopy : Peaks at 3251 cm⁻¹ (N–H stretch), 1758 cm⁻¹ (urethane carbonyl), and 1742 cm⁻¹ (benzoyl carbonyl) .

- ¹H-NMR (CDCl₃): δ 8.10 (s, 1H, NH), 7.82–7.49 (m, 4H, aromatic), 4.26 (q, 2H, –OCH₂CH₃), 1.32 (t, 3H, –CH₃) .

- Elemental analysis : Expected C 52.76%, H 4.43%; deviations >0.3% indicate impurities .

Q. What safety precautions are critical when handling this compound?

- PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; respirators with organic vapor cartridges are required in high-concentration environments .

- Hygiene : Wash hands after handling and before breaks; avoid food/drink in lab areas .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies in melting points (e.g., 105–106°C vs. other reports) may arise from polymorphism, solvent residues, or impurities. Validate purity via:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to detect impurities.

- XRD : Confirm crystalline structure consistency.

- Mass spectrometry : Compare observed [M+H]⁺ with theoretical molecular weight (227.65 g/mol) .

Q. What methodologies are effective for analyzing trace impurities in this compound batches?

- GC-MS : Detect volatile byproducts (e.g., ethyl chloroacetate) using a DB-5MS column and electron ionization .

- NMR spiking : Add authentic samples of suspected impurities (e.g., unreacted 4-chlorobenzoyl chloride) to identify peaks in ¹H-NMR .

- ICP-OES : Screen for heavy metal catalysts (e.g., residual Pd from coupling reactions) .

Q. How can this compound serve as a precursor in medicinal chemistry?

Its benzoyl and carbamate groups are pharmacophores for:

- Protease inhibition : Modify the 4-chloro substituent to enhance binding to catalytic sites.

- Prodrug design : Hydrolyze the ethyl ester in vivo to release active carboxylic acid derivatives.

- SAR studies : Replace the chloro group with Br, NO₂, or CF₃ to explore electronic effects on bioactivity .

Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

- Temperature control : Maintain <50°C to prevent decarboxylation.

- Catalyst recycling : Recover silica sulfuric acid via filtration, reducing waste.

- In-line monitoring : Use FTIR probes to track acyl chloride consumption and adjust reagent dosing .

Methodological Considerations

- Synthetic reproducibility : Document solvent grade (≥99.9% purity), humidity levels (<5% RH), and stirring rates (300–500 rpm) to ensure batch consistency .

- Regulatory compliance : Adhere to REACH and OSHA standards for hazardous waste disposal and occupational exposure limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.